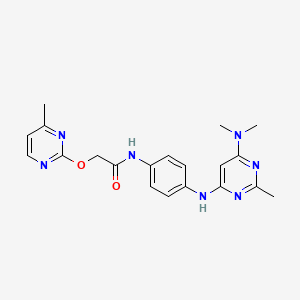

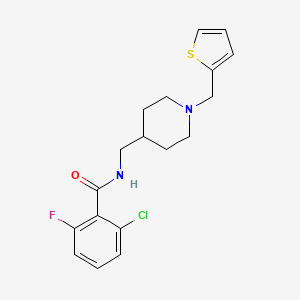

![molecular formula C17H26ClN B2506719 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane] CAS No. 1049742-94-0](/img/structure/B2506719.png)

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemistry of Functionalized Benzazepines

The compound, 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane], has been a subject of synthesis and diverse chemical transformations. Researchers have synthesized new spiro derivatives and studied their reactions like nitration, bromination, allylation, acetylation, formylation, and oxidation. Notably, the nitration and bromination of the compound occur regioselectively at the C-8 position of the phenyl ring, highlighting the compound's specific chemical reactivity. The synthesis and reactions pave the way for creating structurally unique and potentially bioactive derivatives (Kouznetsov et al., 1997).

Advanced Derivative Synthesis

Substituted and Fused Spiro[benzo-2-azepine-3,1′-cyclohexanes]

Researchers have developed methods to rearrange and synthesize advanced derivatives of the compound. For instance, 5-Methyl-4,5-dihydro-3H-spiro[benzo-2-azepine-3,1′-cyclohexane] N-oxide was rearranged to create complex spiro structures, including triazolo and tetrazolo derivatives. These synthesized structures are crucial for exploring the compound's potential applications in medicinal chemistry and material science (Varlamov et al., 2004).

Spectroscopic Analysis and Stereochemistry

Efficient Synthesis and Spectroscopic Analysis

The compound's nitro derivatives have been synthesized with significant regioselectivity. Spectroscopic analysis, including X-ray crystallography, has provided detailed insights into the stereochemistry of these derivatives, revealing their preferred conformations and structural nuances. Such detailed structural and stereochemical information is vital for understanding the compound's interactions and behavior in various applications (Varlamov et al., 2001).

Nucleophilic Reactions and Transformations

Reactions with Nucleophilic Reagents

The compound, particularly its N-oxide form, has shown reactivity towards various nucleophilic reagents. The reactions lead to a range of derivatives including cyano-, isopropyl-, and cyclic hydroxylamines. These transformations are critical for generating a library of derivatives with potential pharmacological or material properties (Varlamov et al., 2001).

properties

IUPAC Name |

5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cycloheptane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N/c1-14-12-17(10-6-2-3-7-11-17)18-13-15-8-4-5-9-16(14)15/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTQGWGHNXRRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCCCC2)NCC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

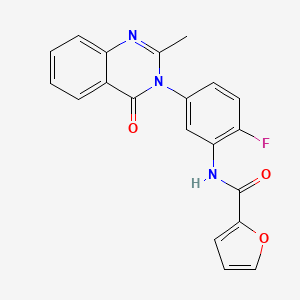

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)

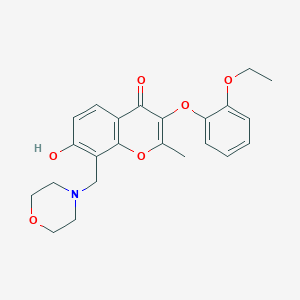

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

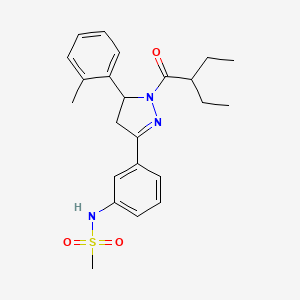

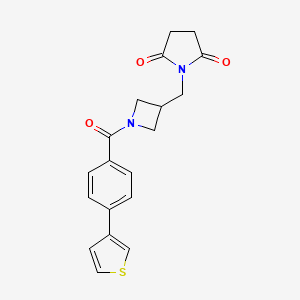

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

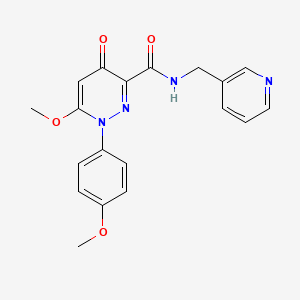

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)